molecular formula C8H8FN5S B3128138 1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 338780-98-6

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B3128138
CAS No.: 338780-98-6
M. Wt: 225.25 g/mol
InChI Key: GLFQZXKRMHAZBU-UHFFFAOYSA-N
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Description

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a fluorine atom, a triazole ring, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the 6-fluoro-2-pyridinyl precursor.

    Formation of the Triazole Ring: The next step involves the cyclization reaction to form the 1,2,4-triazole ring.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinemethanamine, N-(6-fluoro-2-pyridinyl): This compound shares the pyridine and fluorine moieties but lacks the triazole and methylsulfanyl groups.

    6-Fluoro-2-pyridinemethanamine: Similar to the above compound but with different functional groups.

Uniqueness

1-(6-fluoro-2-pyridinyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both the triazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(6-fluoropyridin-2-yl)-5-methylsulfanyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5S/c1-15-8-12-7(10)14(13-8)6-4-2-3-5(9)11-6/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFQZXKRMHAZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=N1)N)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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